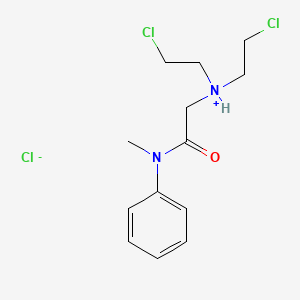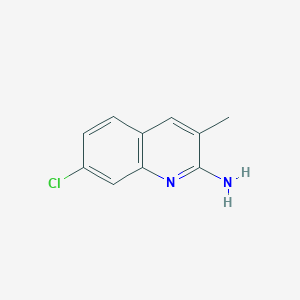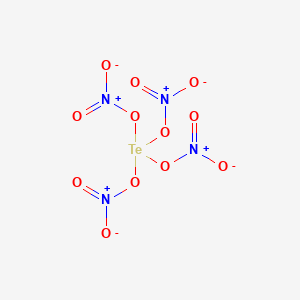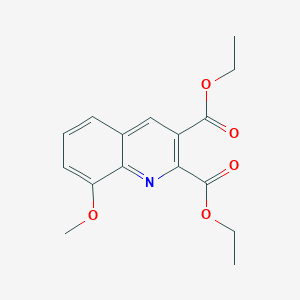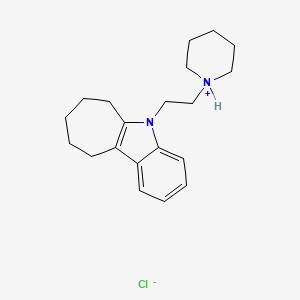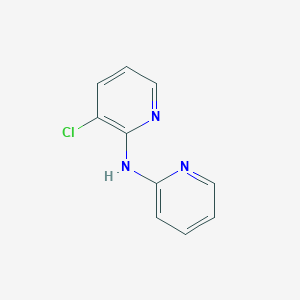
(2-Pyridyl)(3-chloro-2-pyridyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pyridyl)(3-chloro-2-pyridyl)amine is an organic compound that features two pyridine rings, one of which is substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine typically involves the coupling of 2-chloropyridine with 2-aminopyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Pyridyl)(3-chloro-2-pyridyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
(2-Pyridyl)(3-chloro-2-pyridyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (2-Pyridyl)(3-chloro-2-pyridyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity or the modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine.
2-Chloropyridine: Another precursor used in the synthesis.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a chlorine substituent, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H8ClN3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
3-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14) |
InChI-Schlüssel |
WUWSPBABZWEHQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




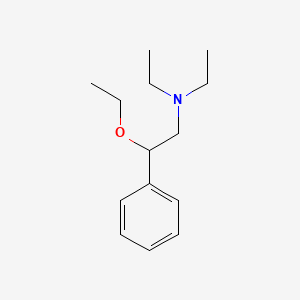
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
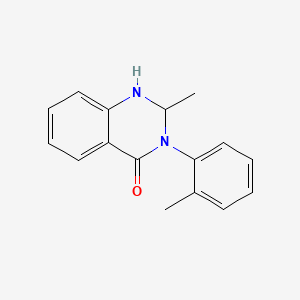

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

